molecular formula C16H11BrN2O3 B3831772 N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B3831772
M. Wt: 359.17 g/mol
InChI Key: ZSBZGVBBQGWAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BPHQ, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery. This compound belongs to the quinolinecarboxamide family and has a molecular weight of 365.18 g/mol.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have both biochemical and physiological effects. Biochemically, N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been reported to inhibit the activity of topoisomerase II and induce the production of reactive oxygen species. Physiologically, N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to inhibit the growth of cancer cells, exhibit antifungal activity against Candida albicans, and exhibit antiviral activity against herpes simplex virus type 1.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to exhibit potent biological activities, making it a promising candidate for drug discovery. However, there are also limitations to using N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One direction is to further investigate its mechanism of action and its potential applications in drug discovery. Another direction is to study its safety and toxicity in animal models. Additionally, N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Overall, N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has the potential to be a valuable tool in scientific research and drug discovery.

Scientific Research Applications

N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in drug discovery. It has been reported to exhibit anticancer, antifungal, and antiviral activities. N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been reported to exhibit antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.

properties

IUPAC Name

N-(2-bromophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O3/c17-10-6-2-4-8-12(10)19-16(22)13-14(20)9-5-1-3-7-11(9)18-15(13)21/h1-8H,(H,19,22)(H2,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBZGVBBQGWAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=CC=C3Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2,4-dihydroxyquinoline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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